molecular formula C13H15ClN2O2 B6265139 methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride CAS No. 115524-39-5

methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Cat. No.: B6265139
CAS No.: 115524-39-5
M. Wt: 266.72 g/mol
InChI Key: JQYBNWMURCUTIC-RFVHGSKJSA-N
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Description

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a complex organic compound with a molecular formula of C20H19ClN2O4. This compound is known for its unique structure, which includes a pyridoindole core fused with a carboxylate ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of redistilled tetrahydrofuran and trifluoroacetic acid. The reaction is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-3-carboxylate: A related compound with similar structural features but different biological activities.

    1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a similar indole core but different substituents, leading to varied properties and applications.

Uniqueness

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the pyridoindole core. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

CAS No.

115524-39-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl (3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m1./s1

InChI Key

JQYBNWMURCUTIC-RFVHGSKJSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

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